5-((4-Chlorophenyl)thio)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenylthio group and a carboxylic acid group
Preparation Methods
The synthesis of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-chlorophenylthiol with a suitable triazole precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorophenylthio group can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:
4-Chlorophenylthioacetic acid: This compound shares the chlorophenylthio group but differs in the core structure, leading to different chemical and biological properties.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring but may have different substituents, resulting in varied applications and activities.
The uniqueness of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6ClN3O2S |
---|---|
Molecular Weight |
255.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2S/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
VNWOQPDTXJOYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=NNN=C2C(=O)O)Cl |
Origin of Product |
United States |
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